Thiazolidinediones (TZDs) are a class of compounds that have garnered significant attention due to their potential as antidiabetic agents. These compounds function by targeting the peroxisome proliferator-activated receptor gamma (PPARγ), a crucial regulator of glucose and lipid metabolism. The activation of PPARγ by TZDs enhances insulin sensitivity, which is beneficial for the treatment of type 2 diabetes mellitus (T2DM). The compound "5-[4-[2-[N-Methyl-N-(2-pyridinyl)amino]ethoxy]benzylidene]-2,4-thiazolidinedione" is a derivative of thiazolidinedione that has been synthesized and studied for its biological activities, including antidiabetic, hypolipidemic, and antimicrobial effects1345.
Several studies have focused on the antidiabetic properties of TZD derivatives. For example, compounds with the 4-(2-methyl-2-phenylpropoxy) benzyl moiety have been evaluated in genetically obese and diabetic mice, with some derivatives showing hypoglycemic and hypolipidemic activities higher than or comparable to known antidiabetic drugs3. Another study identified a specific derivative, 5-(4-[2-[N-methyl-(5-phenyl-pyridin-2-yl)amino]ethoxy]benzyl)thiazolidine-2,4-dione, as a candidate for further pharmacological studies due to its promising in vitro and in vivo biological activities4.
Thiazolidinedione derivatives have also been explored for their antimicrobial potential. Novel 2-thiazolylimino-5-arylidene-4-thiazolidinones have shown potent activity against various Gram-positive microorganisms and Haemophilus influenzae. The presence of substituted and unsubstituted 5-arylidene moieties has been found to enhance the antimicrobial properties of these compounds, making them potential candidates for treating infections caused by drug-resistant bacteria5.
The antiproliferative effects of TZD derivatives have been investigated, particularly in the context of cancer. A series of 4-thiazolidinone-based conjugates have been synthesized and tested for their ability to inhibit the proliferation of human leukemic cells. One compound, in particular, demonstrated potent activity against several leukemic cell lines, suggesting that TZD derivatives could be explored as chemotherapeutic agents6.
This compound can be classified under several categories:
The synthesis of 5-[4-[2-[N-Methyl-N-(2-pyridinyl)amino]ethoxy]benzylidene]-2,4-thiazolidinedione typically involves multi-step organic reactions. A common synthetic route includes:
Specific parameters such as temperature, reaction time, and solvent choice play critical roles in the efficiency and yield of each step .
The molecular structure of 5-[4-[2-[N-Methyl-N-(2-pyridinyl)amino]ethoxy]benzylidene]-2,4-thiazolidinedione features a thiazolidine ring with two carbonyl groups at positions 2 and 4. The presence of the N-methyl-N-(2-pyridinyl)amino group at position 5 contributes to its biological activity.
The three-dimensional conformation is crucial for interactions with biological targets, particularly in receptor binding studies .
The compound undergoes various chemical reactions that are pivotal for its biological activity:
Understanding these reactions is essential for optimizing the compound's therapeutic profile and minimizing side effects .
The mechanism of action for 5-[4-[2-[N-Methyl-N-(2-pyridinyl)amino]ethoxy]benzylidene]-2,4-thiazolidinedione primarily involves activation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-gamma. This activation leads to:
These mechanisms contribute significantly to its potential as an antihyperglycemic agent .
The physical and chemical properties of 5-[4-[2-[N-Methyl-N-(2-pyridinyl)amino]ethoxy]benzylidene]-2,4-thiazolidinedione include:
These properties influence its formulation in pharmaceutical applications and dictate storage conditions .
5-[4-[2-[N-Methyl-N-(2-pyridinyl)amino]ethoxy]benzylidene]-2,4-thiazolidinedione has several scientific applications:
The systematic IUPAC name 5-[4-[2-[N-Methyl-N-(2-pyridinyl)amino]ethoxy]benzylidene]-2,4-thiazolidinedione precisely defines the compound’s atomic connectivity and functional group hierarchy, adhering to P-5 IUPAC Blue Book conventions [6]. The name construction follows these seniority principles:
Table 1: Structural Components and IUPAC Conventions
Component | IUPAC Representation | Role in Naming |
---|---|---|
Thiazolidine-2,4-dione | Parent hydride with suffix "-dione" | Principal structure (senior ring) |
4-(Substituted)benzylidene | 5-Benzylidene substituent | Prefix (position 5) |
N-Methyl-N-(pyridin-2-yl)ethylamino | 4-[2-(N-Methyl-N-(pyridin-2-yl)amino]ethoxy | Nested prefix (benzene position 4) |
Structural representation highlights a conjugated system: The benzylidene group (─CH=) at C5 of the thiazolidinedione core enables planarity, while the ethoxy linker bridges the benzylidene to the tertiary amine. The pyridinyl group provides a π-deficient heterocyclic motif [3] [5].
Pharmacological contexts employ simplified or functional group–centric names, emphasizing structural relationships to drug classes:
Such alternatives prioritize drug development relevance over nomenclatural rigor but retain unambiguous structural mapping.
The compound’s unique CAS Registry Number (assigned upon first disclosure) is not explicitly listed in the search results. However, related structures validate its molecular formula C₁₉H₁₇N₃O₃S through analogous entities:
Table 2: Molecular Formula Breakdown
Fragment | Formula | Contribution to C₁₉H₁₇N₃O₃S |
---|---|---|
Thiazolidine-2,4-dione | C₃H₃NO₂S | Core scaffold |
4-Substituted benzylidene | C₇H₄O (─CH=) | C8H5O after ether linkage |
N-Methyl-N-(2-pyridyl)ethylamino | C₈H₁₁N₂ | With O linker: C₁₀H₁₄N₂O |
Validation rationale:
The CAS registry system would encode this compound under heterocyclic subclasses (e.g., thiazoles > thiazolidinediones) due to the TZD ring’s seniority over pyridine [1] [6].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0